molecular formula C10H10ClN3O B11883240 2-Chloro-6-ethoxyquinazolin-4-amine

2-Chloro-6-ethoxyquinazolin-4-amine

Cat. No.: B11883240
M. Wt: 223.66 g/mol
InChI Key: GJPAALNMDHKLSN-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxyquinazolin-4-amine is a chemical compound with the molecular formula C10H10ClN3O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 2-position, an ethoxy group at the 6-position, and an amine group at the 4-position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxyquinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with ethyl chloroformate, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxyquinazolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline N-oxides or reduced amine derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

2-Chloro-6-ethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups in the quinazoline ring enhances its potential as a versatile intermediate for the synthesis of various bioactive compounds .

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

2-chloro-6-ethoxyquinazolin-4-amine

InChI

InChI=1S/C10H10ClN3O/c1-2-15-6-3-4-8-7(5-6)9(12)14-10(11)13-8/h3-5H,2H2,1H3,(H2,12,13,14)

InChI Key

GJPAALNMDHKLSN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N=C2N)Cl

Origin of Product

United States

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